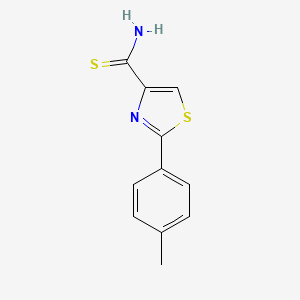
3,4,6,7-Tetrahydroxyxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,7-Tetrahydroxyxanthone is a naturally occurring xanthone derivative known for its diverse pharmacological properties. It is a polyphenolic compound found in various plant species, particularly in the family Gentianaceae. This compound has garnered significant attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydroxyxanthone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4,6-tetrahydroxybenzophenone with a suitable reagent to form the xanthone core. This process often requires acidic or basic catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. Extraction from plants involves solvent extraction followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: 3,4,6,7-Tetrahydroxyxanthone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce halogenated or nitro-substituted xanthones .
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing more complex xanthone derivatives with enhanced properties.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
作用機序
The mechanism of action of 3,4,6,7-Tetrahydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces
特性
CAS番号 |
141642-11-7 |
|---|---|
分子式 |
C13H8O6 |
分子量 |
260.20 g/mol |
IUPAC名 |
2,3,5,6-tetrahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O6/c14-7-2-1-5-11(17)6-3-8(15)9(16)4-10(6)19-13(5)12(7)18/h1-4,14-16,18H |
InChIキー |
ZIUFQHOTGSSKBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)





![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)


![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)

![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)

